molecular formula C10H9F2NO B15169348 Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- CAS No. 646995-44-0

Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)-

Cat. No.: B15169348
CAS No.: 646995-44-0
M. Wt: 197.18 g/mol
InChI Key: AOHMSLJLMDWKBV-JGVFFNPUSA-N
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Description

Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- is a chemical compound with the molecular formula C10H9F2NO It is characterized by the presence of a cyclopropane ring, a carboxamide group, and two fluorine atoms attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- can be achieved through several synthetic routes. One common method involves the biocatalytic transformation of nitrile and amide compounds. This approach allows for the effective synthesis of optically active 2,2-disubstituted-3-phenylcyclopropanecarboxylic acid and amide in both enantiomeric forms .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of advanced chemical transformations and biocatalytic processes. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and the effects of fluorine substitution on biological activity.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The presence of fluorine atoms in the molecule can influence its binding affinity and selectivity, enhancing its biological activity.

Comparison with Similar Compounds

Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- can be compared with other similar compounds, such as:

    Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1S,3S)-: This is the enantiomer of the (1R,3R)- compound and has similar structural features but different stereochemistry.

    Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3S)-: Another stereoisomer with different spatial arrangement of atoms.

    Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1S,3R)-: Yet another stereoisomer with unique properties.

Properties

CAS No.

646995-44-0

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

(1R,3R)-2,2-difluoro-3-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H9F2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m0/s1

InChI Key

AOHMSLJLMDWKBV-JGVFFNPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](C2(F)F)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)C(=O)N

Origin of Product

United States

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